molecular formula C22H17N3O2S B5058927 diphenylmethanone [4-(2,5-dihydroxyphenyl)-1,3-thiazol-2-yl]hydrazone

diphenylmethanone [4-(2,5-dihydroxyphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B5058927
M. Wt: 387.5 g/mol
InChI Key: VVZCRFNANSENBM-UHFFFAOYSA-N
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Description

The compound “diphenylmethanone [4-(2,5-dihydroxyphenyl)-1,3-thiazol-2-yl]hydrazone” is a hydrazone derivative. Hydrazone derivatives are often used in organic synthesis due to their reactivity . The compound also contains diphenylmethanone (also known as benzophenone) and a 1,3-thiazole ring, both of which are common structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups, including the C=N bond of the hydrazone, the carbonyl group of the diphenylmethanone, and the heterocyclic 1,3-thiazole ring .


Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with carbonyl compounds to form heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar C=N and C=O bonds and the aromatic rings could affect its solubility, melting point, and other properties .

Safety and Hazards

As with any chemical compound, handling “diphenylmethanone [4-(2,5-dihydroxyphenyl)-1,3-thiazol-2-yl]hydrazone” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

2-[2-(2-benzhydrylidenehydrazinyl)-1,3-thiazol-4-yl]benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S/c26-17-11-12-20(27)18(13-17)19-14-28-22(23-19)25-24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,26-27H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZCRFNANSENBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC(=CS2)C3=C(C=CC(=C3)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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